molecular formula C20H18ClN B12944748 2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine

2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine

Cat. No.: B12944748
M. Wt: 307.8 g/mol
InChI Key: KBQLQFBMLSYDIT-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, isopropylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4-isopropylphenyl)phenylboronic acid: Similar in structure but contains a boronic acid group.

    4-Chloro-2-(4-isopropylphenyl)pyridine: Similar but with different substitution patterns on the pyridine ring.

Uniqueness

2-Chloro-4-(4-isopropylphenyl)-5-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H18ClN

Molecular Weight

307.8 g/mol

IUPAC Name

2-chloro-5-phenyl-4-(4-propan-2-ylphenyl)pyridine

InChI

InChI=1S/C20H18ClN/c1-14(2)15-8-10-17(11-9-15)18-12-20(21)22-13-19(18)16-6-4-3-5-7-16/h3-14H,1-2H3

InChI Key

KBQLQFBMLSYDIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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